

Spectroscopic Analysis of 3-Methoxy-2-nitropyridine: A Technical Overview

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Compound of Interest

Compound Name: 3-Methoxy-2-nitropyridine

Cat. No.: B1296613

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Introduction

3-Methoxy-2-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold for synthesizing novel therapeutic agents. A thorough understanding of its structural and electronic properties is crucial for its application in targeted drug design and synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of the molecular structure of this compound.

This technical guide provides a summary of the expected spectroscopic data for **3-Methoxy-2-nitropyridine** and detailed, generalized experimental protocols for acquiring such data.

Note on Data Availability: Despite a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for **3-Methoxy-2-nitropyridine**, specific, publicly available quantitative data could not be located. Therefore, the following sections provide predicted data based on the chemical structure and general principles of spectroscopy, alongside standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Methoxy-2-nitropyridine** based on its structure. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2	dd	1H	H-6
~7.5	dd	1H	H-4
~7.2	dd	1H	H-5
~4.0	s	3H	-OCH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~160	C-3
~150	C-2
~145	C-6
~125	C-4
~120	C-5
~56	-OCH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1600-1580	Strong	C=C Aromatic Ring Stretch
1550-1500	Strong, Asymmetric	N-O Stretch (NO ₂)
1360-1300	Strong, Symmetric	N-O Stretch (NO ₂)
1250-1150	Strong	C-O-C Stretch
900-675	Strong	Aromatic C-H Bend

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
154	[M] ⁺ (Molecular Ion)
139	[M - CH ₃] ⁺
124	[M - NO] ⁺
108	[M - NO ₂] ⁺
96	[M - NO ₂ - CH ₃] ⁺
78	Pyridine fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **3-Methoxy-2-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-Methoxy-2-nitropyridine**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing.
- Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a ^{13}C NMR spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, clean spatula tip amount of the solid **3-Methoxy-2-nitropyridine** directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

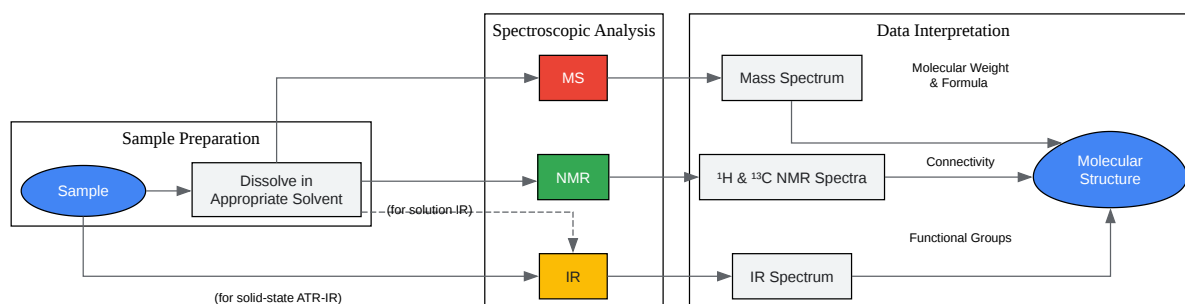
- The typical scanning range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation and Introduction:
 - Dissolve a small amount of **3-Methoxy-2-nitropyridine** in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Data Acquisition (Electron Ionization - EI for GC-MS):
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
 - This causes ionization and fragmentation of the molecule.
 - The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.

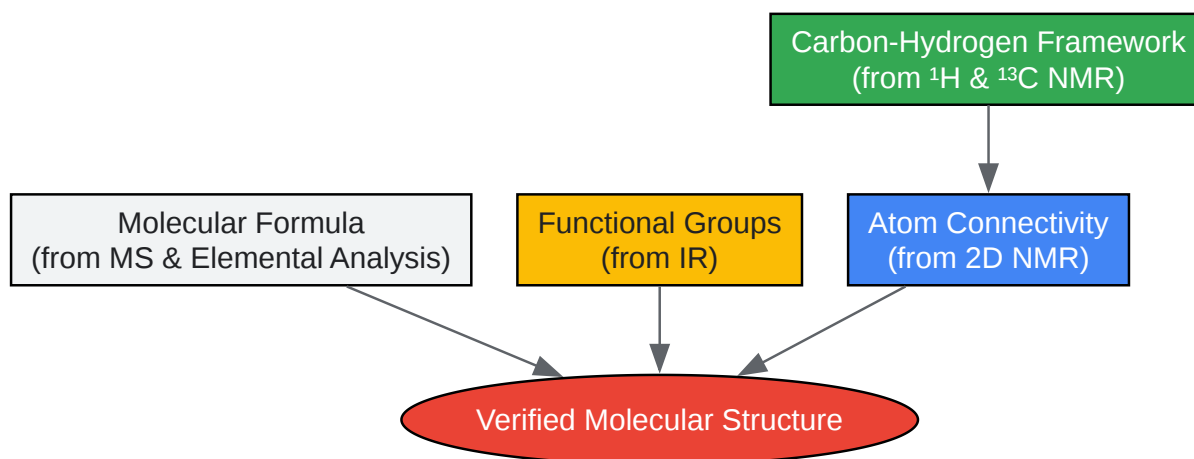
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in structure elucidation.



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General workflow for spectroscopic analysis of a chemical compound.



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